2-chloro-6-(piperidin-3-yl)pyridine hydrochloride
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Overview
Description
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(piperidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-chloropyridine is reacted with piperidine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-6-(piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of various enzymes and receptors, affecting different signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
2-Chloro-3-hydroxypyridine: Another pyridine derivative with different functional groups and properties.
2-Amino-4-(1-piperidine)pyridine: A compound with a similar piperidine moiety but different substituents on the pyridine ring.
Uniqueness: 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is unique due to its specific combination of a chloro-substituted pyridine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2490426-40-7 |
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Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.1 |
Purity |
90 |
Origin of Product |
United States |
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